molecular formula C8H16BrNO B8741996 2-bromo-N,N-dipropylacetamide

2-bromo-N,N-dipropylacetamide

Cat. No. B8741996
M. Wt: 222.12 g/mol
InChI Key: GIIJBUQBQDWNOG-UHFFFAOYSA-N
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Patent
US05972946

Procedure details

To a mixture of dipropylamine (10.1 g), triethylamine (10.1 g) and anhydrous diethyl ether (80 ml) is added dropwise a solution of bromoacetyl chloride (15.8 g) in anhydrous diethyl ether (40 ml) while the temperature of the mixture is kept at -40° C. After addition, the temperature is gradually raised, and the mixture is stirred at room temperature for one hour. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure, and purified by distillation under reduced pressure to give the desired compound (14 g), b.p. 100-103° C./1 mmHg.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].C(N(CC)CC)C.[Br:15][CH2:16][C:17](Cl)=[O:18]>C(OCC)C>[Br:15][CH2:16][C:17]([N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])=[O:18]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is kept at -40° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is gradually raised
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC(=O)N(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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